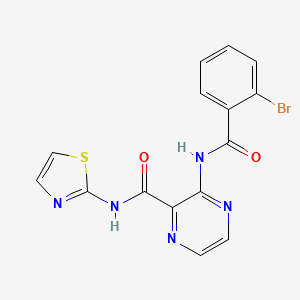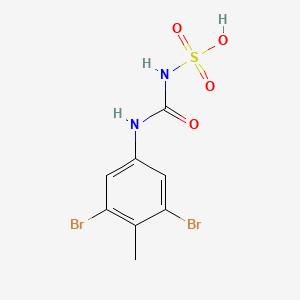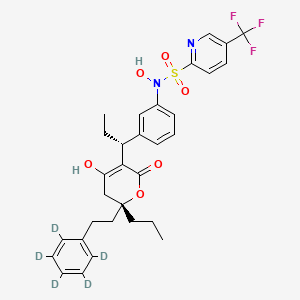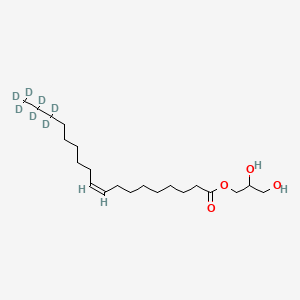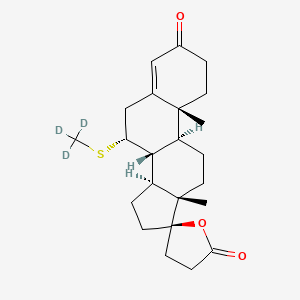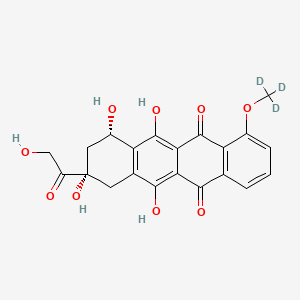![molecular formula C43H65N11O13S2 B12413330 [Glu4]-Oxytocin](/img/structure/B12413330.png)
[Glu4]-Oxytocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Glu4]-Oxytocin is a synthetic analog of the naturally occurring hormone oxytocin. It is characterized by the substitution of the fourth amino acid in the oxytocin sequence with glutamic acid. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [Glu4]-Oxytocin involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The specific substitution of the fourth amino acid with glutamic acid is achieved through the use of protected glutamic acid derivatives. The peptide chain is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions: [Glu4]-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the compound’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of linear peptides.
Substitution: The glutamic acid residue can participate in substitution reactions, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under controlled pH and temperature.
Major Products:
Oxidation: Oxidized this compound with altered disulfide bonds.
Reduction: Linear this compound.
Substitution: Modified this compound with different side chains.
科学的研究の応用
[Glu4]-Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and receptor binding.
Medicine: Explored for potential therapeutic uses, including labor induction and social behavior modulation.
Industry: Utilized in the development of peptide-based drugs and biotechnological applications.
作用機序
[Glu4]-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. The binding triggers a cascade of intracellular events, including the activation of phospholipase C and the release of intracellular calcium. This leads to various physiological responses, such as uterine contractions and social bonding behaviors.
類似化合物との比較
Oxytocin: The natural hormone with a similar sequence but without the glutamic acid substitution.
Carbetocin: A synthetic analog with a longer half-life used in obstetrics.
Desmopressin: A synthetic peptide with antidiuretic properties.
Uniqueness: [Glu4]-Oxytocin is unique due to the specific substitution of the fourth amino acid with glutamic acid, which imparts distinct biochemical and pharmacological properties. This modification can enhance receptor binding affinity and stability, making it a valuable tool in research and therapeutic applications.
特性
分子式 |
C43H65N11O13S2 |
|---|---|
分子量 |
1008.2 g/mol |
IUPAC名 |
3-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 |
InChIキー |
ANHHFWYHJRAVNA-DSZYJQQASA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



